2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloropyridin-2-yl)amino]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyridin-2-yl)amino]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with an amine group.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(5-Chloropyridin-2-yl)amino]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Chloropyridin-2-yl)amino]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid
- 5-Chloro-2-pyridinamine
- 2-Amino-5-chloropyridine
Uniqueness
2-[(5-Chloropyridin-2-yl)amino]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, a pyridine ring, and a carboxamide group. This combination of functional groups provides the compound with a unique set of chemical and biological properties, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C16H14ClN5OS |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-10-14(15(23)20-9-12-4-2-3-7-18-12)24-16(21-10)22-13-6-5-11(17)8-19-13/h2-8H,9H2,1H3,(H,20,23)(H,19,21,22) |
InChI Key |
FZZVMRDBEWLHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.